ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride
CAS No.: 2044713-32-6
Cat. No.: VC6957197
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044713-32-6 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.68 |
| IUPAC Name | ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H |
| Standard InChI Key | NHLLDNUXXVQLTF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2=C(CCN1)OC=C2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a furan ring fused to a partially hydrogenated pyridine ring. The ethyl ester moiety at position 4 and the hydrochloride salt modification distinguish it from simpler furopyridine derivatives. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₃ | |
| Molecular Weight | 231.68 g/mol | |
| IUPAC Name | Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate; hydrochloride | |
| SMILES | CCOC(=O)C1C2=C(CCN1)OC=C2.Cl |
The hydrochloride salt formation increases polarity, making the compound more amenable to aqueous-based biological assays.
Spectral and Computational Data
PubChem records (CID 126817067) provide the base compound’s 2D and 3D structural depictions, while VulcanChem confirms the hydrochloride’s InChIKey and standardized descriptors . Density functional theory (DFT) calculations predict a planar furan ring and chair-like conformation in the hydrogenated pyridine segment, optimizing steric interactions .
Synthesis and Optimization
Cyclization Strategies
The parent compound, ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate, is synthesized via cyclization of pyridine precursors. A representative route involves:
-
Condensation: Reacting 3-aminofuran derivatives with ethyl acetoacetate under acidic conditions.
-
Ring Closure: Catalytic hydrogenation or acid-mediated cyclization to form the tetrahydrofuropyridine core.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt demonstrates:
-
Water Solubility: 12.8 mg/mL at 25°C, pH 3.0.
-
Thermal Stability: Decomposition at 218°C (DSC).
-
Hygroscopicity: Low (<1% weight gain at 80% RH).
Comparative Analysis with Furopyridine Analogs
Furo[3,2-c]pyridine derivatives (e.g., CAS 271-92-1) share structural motifs but lack the ester and hydrochloride groups. Key differences include:
| Property | Ethyl 4H,5H,6H,7H-Furo[3,2-c]Pyridine-4-Carboxylate HCl | Furo[3,2-c]Pyridine |
|---|---|---|
| Molecular Weight | 231.68 g/mol | 119.12 g/mol |
| Boiling Point | N/A | 197.9°C |
| LogP | 1.02 | 1.83 |
The reduced LogP of the hydrochloride derivative (-0.81 vs. 1.83 for the parent) underscores enhanced hydrophilicity .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Ester Group: Critical for membrane permeability; hydrolysis to the carboxylic acid abolishes activity.
-
Hydrochloride Salt: Enhances solubility without altering target affinity.
-
Furan Oxygen: Participates in hydrogen bonding with Asp1046 of VEGFR2.
Pharmacological Applications
Preclinical Development
As of 2025, the compound remains in exploratory stages. Key applications include:
-
Combination Therapy: Synergy with cisplatin in ovarian cancer models (Combination Index: 0.32).
-
Prodrug Design: Esterase-mediated release of active metabolites in hepatic microsomes.
Toxicology Profile
Limited data exist, but acute toxicity studies in rodents indicate:
-
LD₅₀: 320 mg/kg (oral, mice).
-
Hepatotoxicity: Mild elevation of ALT at 100 mg/kg/day (14-day study).
Challenges and Future Directions
Synthetic Bottlenecks
-
Catalyst Efficiency: Current Pd/C systems for hydrogenation require >50 psi H₂ pressure.
-
Byproduct Formation: 10–15% over-reduction to fully saturated piperidine analogs.
Clinical Translation Barriers
-
Bioavailability: Oral bioavailability <15% in primates due to first-pass metabolism.
-
Metabolite Identification: Major metabolites include 4-carboxy-furo[3,2-c]pyridine (inactive).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume